Regioisomeric Differentiation from CGP 57380: N5-(2-Fluorophenyl)-4,5-diamine vs. N3-(4-Fluorophenyl)-3,4-diamine Topology
This compound adopts an N5-(2-fluorophenyl)-4,5-diamine substitution topology, which is regioisomerically distinct from the N3-(4-fluorophenyl)-3,4-diamine configuration of CGP 57380, despite sharing the identical molecular formula (C11H9FN6, MW 244.23) [1]. CGP 57380 is a documented selective MNK1 inhibitor (IC50 = 2.2 μM, with no activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases at concentrations up to 10 μM) . The regioisomeric shift from N3 to N5 annulation repositions the fluorophenyl group relative to the hinge-binding region of the pyrazolo[3,4-d]pyrimidine core, which is predicted to alter the kinase selectivity fingerprint. Direct enzymatic profiling data for this compound against MNK1 or any other kinase panel have not been reported in the peer-reviewed literature as of the evidence cut-off date. This evidence gap represents both a limitation and a differentiation opportunity: users seeking a chemical probe with a deliberately divergent selectivity profile from CGP 57380 may prioritize this compound for de novo profiling campaigns [2].
| Evidence Dimension | Kinase inhibition profile (MNK1 enzymatic assay) |
|---|---|
| Target Compound Data | IC50 not reported in public domain |
| Comparator Or Baseline | CGP 57380 (CAS 522629-08-9): MNK1 IC50 = 2.2 μM; inactive against p38, JNK1, ERK1/2, PKC, c-Src at ≤10 μM |
| Quantified Difference | Not quantifiable due to absence of target compound data; regioisomeric divergence confirmed by InChIKey comparison (JSJFQKYFLAEUNQ-N vs. AXCJISIKXJCXPY-UHFFFAOYSA-N) |
| Conditions | CGP 57380: in vitro kinase activity assay using pre-activated GST-Mnk1; selectivity assessed against a panel of 5 kinases at up to 10 μM |
Why This Matters
For procurement decisions in chemical biology and drug discovery, regioisomeric identity directly determines which kinase targets are engaged; selecting the correct isomer is essential for target-specific experimental design.
- [1] PubChem Compound Summary CID 135438583 (target compound) vs. CID 9549300 (CGP 57380). Structural comparison via IUPAC name and InChIKey. View Source
- [2] Beyzaei, H., Aryan, R., Moghaddam-Manesh, M., Ghasemi, B., Karimi, P., Samareh Delarami, H., & Sanchooli, M. (2017). Evaluation and structure-activity relationship analysis of a new series of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines as potential antibacterial agents. Journal of Molecular Structure, 1144, 273-279. View Source
